

crystal structure of 1,2,3-trifluorobenzene

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Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

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An In-depth Technical Guide on the Crystal Structure of **1,2,3-Trifluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **1,2,3-trifluorobenzene** (C₆H₃F₃). The information presented is collated from single-crystal X-ray diffraction studies, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic Data

The crystal structure of **1,2,3-trifluorobenzene** has been determined by single-crystal X-ray diffraction.^{[1][2]} The key crystallographic parameters are summarized in the table below for clear and concise reference.

Parameter	Value
Chemical Formula	C ₆ H ₃ F ₃
Molecular Weight	132.08 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a	7.4238 (19) Å
b	11.590 (3) Å
c	7.0473 (17) Å
α	90°
β	112.783 (4)°
γ	90°
Volume	559.1 (2) Å ³
Z	4
Temperature	233 K
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	1.569 Mg/m ³
Absorption Coefficient (μ)	0.16 mm ⁻¹
R-factor	0.061
wR-factor	0.226

Table 1: Summary of crystallographic data for **1,2,3-trifluorobenzene**. Data sourced from Kirchner et al. (2009).[\[1\]](#)[\[2\]](#)

Molecular and Crystal Packing Analysis

In the crystalline state, the **1,2,3-trifluorobenzene** molecule lies on a twofold rotation axis.[\[1\]](#)[\[2\]](#)
The crystal packing is primarily governed by a combination of weak intermolecular interactions,

namely C-H...F hydrogen bonds and π - π stacking interactions.[1][2]

The C-H...F interactions are described as weak electrostatic and dispersive forces.[1][2] These interactions form one-dimensional tapes of molecules. These tapes are further connected into corrugated two-dimensional sheets through bifurcated C-H...F hydrogen bonds.[1][2] The packing in the third dimension is established by π - π stacking interactions, with a centroid-centroid distance of 3.6362 (14) Å.[2]

Experimental Protocol

The determination of the crystal structure of **1,2,3-trifluorobenzene** involved the following key experimental steps:

3.1. Crystal Growth

Since **1,2,3-trifluorobenzene** is a liquid at room temperature, single crystals suitable for X-ray diffraction were grown in situ.[3] Commercially available samples were used and subjected to a zone melting technique in a quartz capillary at 235 K.[4]

3.2. Data Collection

A single crystal of **1,2,3-trifluorobenzene** with dimensions of 0.30 × 0.30 × 0.30 mm was used for data collection.[1] The data were collected on a Siemens SMART three-axis goniometer equipped with an APEXII area-detector system diffractometer.[1][2] The data collection was performed at a temperature of 233 K using molybdenum K α radiation (λ = 0.71073 Å).[1][2] A total of 1074 reflections were measured, of which 634 were independent.[2] A multi-scan absorption correction was applied to the collected data using SADABS.[1][2]

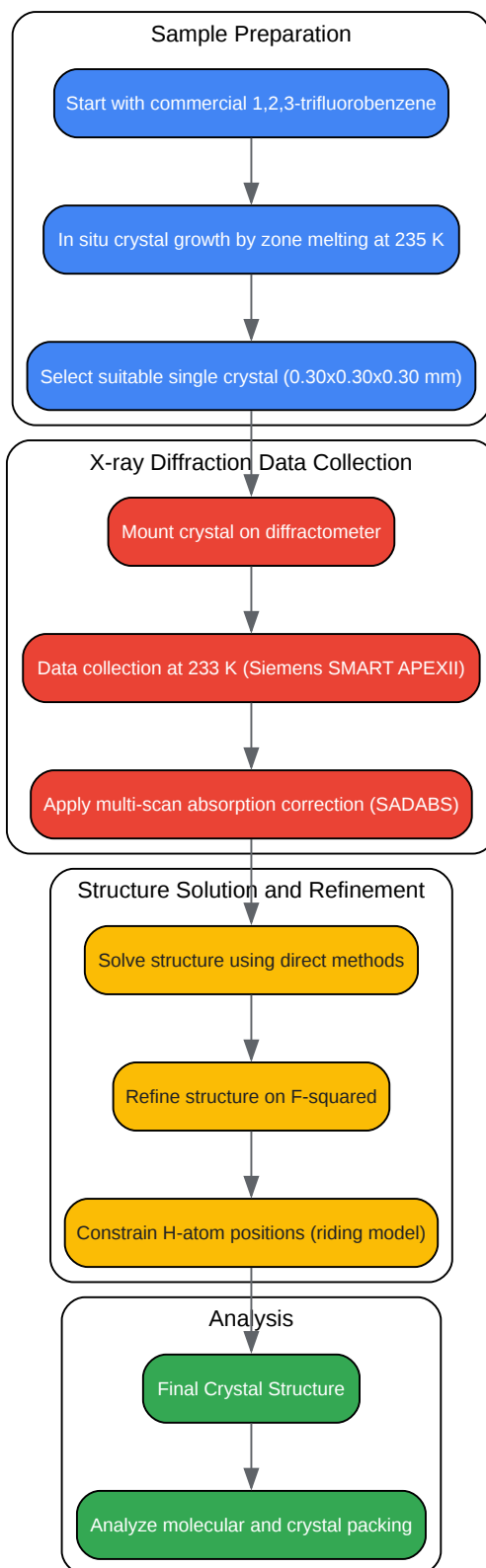
3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods.[1] The refinement of the structure was carried out on F^2 using all independent reflections.[1] The hydrogen atom positions were constrained using a riding model.[4]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of **1,2,3-trifluorobenzene**.



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Crystal structure determination workflow for **1,2,3-trifluorobenzene**.

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